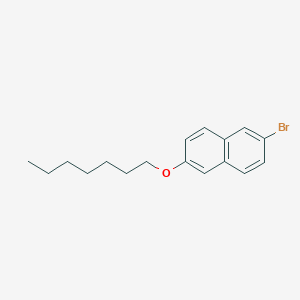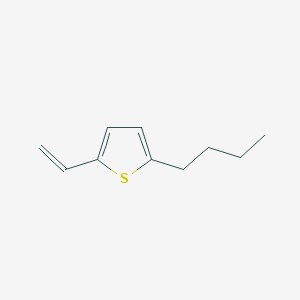
2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
Übersicht
Beschreibung
2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom at the second position and a tert-butyldimethylsilyloxy group at the third position of the pyridine ring. This compound is often used in organic synthesis due to its reactivity and functional group compatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine typically involves the bromination of 3-((tert-butyldimethylsilyloxy)methyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The tert-butyldimethylsilyloxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate (K3PO4) are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds that may serve as potential drug candidates.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is primarily based on its ability to undergo substitution and coupling reactions. The bromine atom acts as a leaving group, allowing the compound to form new bonds with various nucleophiles. The tert-butyldimethylsilyloxy group provides steric protection and can be selectively removed under specific conditions to reveal a reactive hydroxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine
- N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-7-yl)pivalamide
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
2-Bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and functional group compatibility. The presence of the tert-butyldimethylsilyloxy group provides steric hindrance, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H20BrNOSi |
|---|---|
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
(2-bromopyridin-3-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H20BrNOSi/c1-12(2,3)16(4,5)15-9-10-7-6-8-14-11(10)13/h6-8H,9H2,1-5H3 |
InChI-Schlüssel |
UYZJZYVCRVEGDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(N=CC=C1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl (1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate](/img/structure/B8697064.png)




![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B8697100.png)

